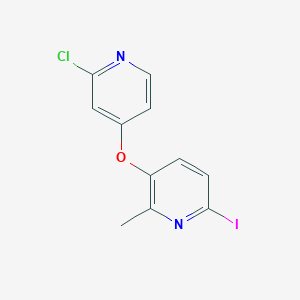
3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine
Descripción general
Descripción
The compound “3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a chlorine atom, an iodine atom, a methyl group, and an oxy group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these atoms and groups in space. The presence of the pyridine ring, a planar, aromatic ring, would contribute to the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing iodine and chlorine substituents on the pyridine ring, as well as the electron-donating methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxy group and the halogen atoms might make it relatively polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Modification
- Efficient Oxidation Methods : Zhong, Guo, and Song (2004) describe a method for oxidizing various pyridines, including 2-chloropyridine, to N-oxides, which could be relevant for derivatives like 3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine (Zhong, Guo, & Song, 2004).
- Halogen Exchange in Pyridines : Schlosser and Cottet (2002) explored the silyl-mediated halogen/halogen displacement in pyridines, a process that could be applied to modifying the halogen components in compounds like this compound (Schlosser & Cottet, 2002).
Chemical Reactions and Interactions
- Aminations of Halopyridines : Pieterse and Hertog (2010) studied the aminations of halopyridines, including 3-chloropyridine, which could provide insights into possible reactions and interactions of similar compounds (Pieterse & Hertog, 2010).
- Iodination of Pyridines : Charmant et al. (2003) researched the modification of pyridine compounds, including chlorination and iodination, which are relevant processes for compounds like this compound (Charmant et al., 2003).
Application in Chemical Synthesis
- Insecticidal Activity of Derivatives : Holla et al. (2004) synthesized 1,3,4-oxadiazoles derived from 2-chloropyridine, indicating potential applications of chloropyridine derivatives in insecticide development (Holla et al., 2004).
Molecular Structures and Analysis
- Molecular Structures of Pyridine-N-oxides : Chiang and Song (1983) determined the molecular structures of various pyridine-N-oxides, including 4-chloro-pyridine-N-oxide, providing foundational information for understanding the structure of similar compounds (Chiang & Song, 1983).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-chloropyridin-4-yl)oxy-6-iodo-2-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClIN2O/c1-7-9(2-3-11(13)15-7)16-8-4-5-14-10(12)6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEJSFYGQZEHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)I)OC2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2767284.png)
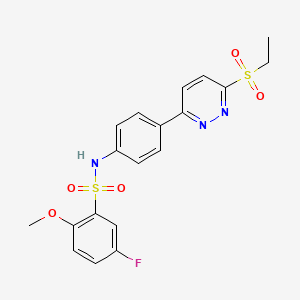
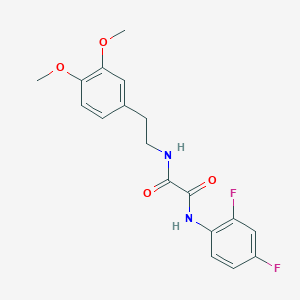

![Ethyl 3,5-dichloro-4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzoate](/img/structure/B2767289.png)
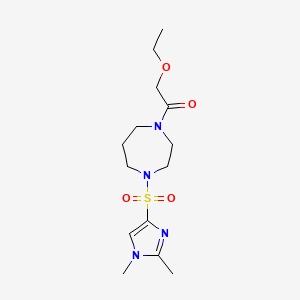
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767292.png)
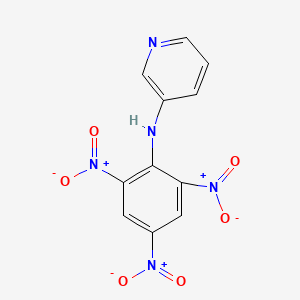
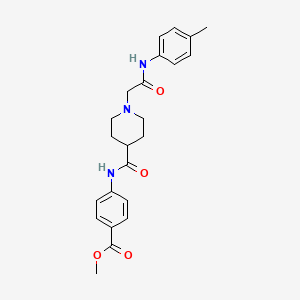
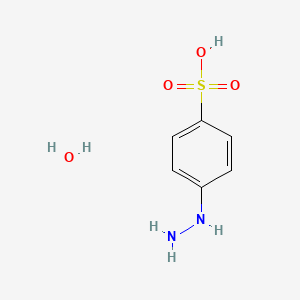
![1-methyl-2-[(oxan-4-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2767302.png)

![2-(Naphthalen-1-yl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2767304.png)

